3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
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Overview
Description
3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core, a chlorophenyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromothiophene, under specific conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using 4-chlorophenylboronic acid in the presence of a palladium catalyst.
Methoxylation: The methoxy group is added through a nucleophilic substitution reaction using methanol and a suitable base.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, typically using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-3-methoxy-1-benzothiophene-2-carboxamide
- 3-Chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide
- 3-Chloro-N-(3-chlorophenyl)-1-benzothiophene-2-carboxamide
Uniqueness
3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNOS/c17-12-7-5-11(6-8-12)10-19-16-13-3-1-2-4-14(13)20-15(16)9-18/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKPIKZUZCBJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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